molecular formula C20H14Cl2F3N5OS B10950323 2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B10950323
M. Wt: 500.3 g/mol
InChI Key: KZWOHHGEYAEVBB-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE is a complex organic compound that features a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, a pyrazole ring substituted with a dichlorobenzyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple aromatic compounds

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound, followed by substitution with the dichlorobenzyl group.

    Coupling of Pyridine and Pyrazole Rings: The pyridine and pyrazole rings are coupled through a sulfanyl linkage, typically using a thiol or disulfide reagent under basic conditions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the coupled product with acetic anhydride or an equivalent reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano, trifluoromethyl, and dichlorobenzyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
  • 2-{[3-CYANO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
  • 2-{[3-CYANO-6-(4-PROPOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of cyano, trifluoromethyl, and dichlorobenzyl groups, along with the acetamide linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H14Cl2F3N5OS

Molecular Weight

500.3 g/mol

IUPAC Name

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H14Cl2F3N5OS/c1-11-6-16(20(23,24)25)27-19(14(11)8-26)32-10-18(31)28-17-4-5-30(29-17)9-12-2-3-13(21)7-15(12)22/h2-7H,9-10H2,1H3,(H,28,29,31)

InChI Key

KZWOHHGEYAEVBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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